E6 berbamine

Overview

Description

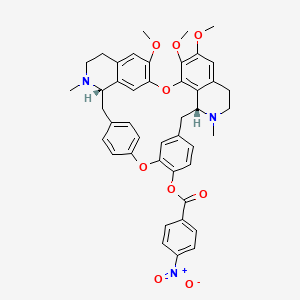

E6 Berbamine is a synthetic derivative of berbamine, a bisbenzylisoquinoline alkaloid originally isolated from plants in the Berberis genus. Structurally, this compound is characterized by a modified backbone featuring a nitrobenzoate group (C₆H₄NO₄) and additional methoxy substitutions (C₄₄H₄₃N₃O₉, molecular weight: 757.8) . This modification enhances its bioactivity, particularly as a selective, cell-permeable calmodulin (CaM) antagonist, with demonstrated effects on calcium-dependent signaling pathways such as myosin light chain kinase (MLCK) inhibition .

Preparation Methods

E6 Berbamine can be synthesized through various synthetic routes. One common method involves the reaction of berbamine with p-nitrobenzoic acid under specific conditions to form berbamine p-nitrobenzoate. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is carried out at room temperature . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

E6 Berbamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

E6 Berbamine has a wide range of scientific research applications:

Mechanism of Action

E6 Berbamine exerts its effects primarily by inhibiting calmodulin, a multifunctional calcium-binding protein. By binding to calmodulin, this compound inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase I . This inhibition disrupts various cellular processes, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to block the entry of SARS-CoV-2 into host cells by inhibiting the viral spike protein-mediated membrane fusion .

Comparison with Similar Compounds

Comparison with Similar Bisbenzylisoquinoline Alkaloids

2.1 Structural and Pharmacokinetic Differences

The bisbenzylisoquinoline alkaloids share a core structure but differ in substituents, influencing their bioactivity and selectivity:

Key Insight : The nitrobenzoate group in this compound enhances its binding affinity to CaM, resulting in 100-fold higher signal modulation efficiency compared to berbamine .

2.2 Antiviral Activity

This compound and its analogs exhibit broad-spectrum antiviral effects against RNA viruses, including flaviviruses (e.g., Zika, JEV) and coronaviruses (SARS-CoV-2, MERS-CoV):

*Cytotoxicity data for this compound inferred from berbamine studies .

Key Findings :

- Berbamine and tetrandrine show higher SI values against coronaviruses compared to this compound, which lacks direct SARS-CoV-2 data .

- Cepharanthine outperforms other analogs in SARS-CoV-2 inhibition (IC₅₀: 1.90 μM), attributed to its diphenyl ester pharmacophore .

2.3 Anticancer Mechanisms

These compounds modulate oncogenic pathways but differ in primary targets:

Key Insight : Berbamine’s dual inhibition of NF-κB and CAMKII makes it a potent candidate for drug-resistant cancers, whereas this compound’s CaM antagonism is underexplored in oncology .

2.4 Toxicity and Clinical Progress

Key Insight : Tetrandrine’s higher cytotoxicity limits its utility compared to berbamine derivatives, while this compound’s safety profile remains unvalidated .

Biological Activity

E6 Berbamine, a derivative of the bis-benzylisoquinoline alkaloid berbamine, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Overview of this compound

This compound is recognized as a potent calmodulin (CaM) antagonist that selectively inhibits calmodulin-dependent enzymes such as myosin light chain kinase (MLCK) and P-glycoprotein (P-gp) in vascular endothelial cells. Its chemical structure allows it to penetrate cell membranes effectively, making it a promising candidate for therapeutic applications in various medical fields .

- Calmodulin Inhibition : this compound disrupts the activity of calmodulin-dependent enzymes, which are crucial for numerous cellular functions, including muscle contraction and cell signaling. The inhibition of MLCK by this compound has been quantified with an inhibition constant (Ki) of approximately 0.95 µM .

- Antiviral Activity : Recent studies have demonstrated that this compound effectively inhibits the entry and replication of viruses such as SARS-CoV-2 and flaviviruses (e.g., Zika virus and Japanese encephalitis virus). The compound was shown to significantly reduce intracellular and extracellular viral RNA levels in treated cells, with an effective concentration (EC50) against SARS-CoV-2 reported at around 2.3 mM .

- Cancer Cell Growth Inhibition : this compound has been observed to induce regression in imatinib-resistant K562 leukemia xenografts in vivo. It targets the CaMKII γ pathway, a critical regulator of multiple signaling networks involved in cancer cell survival and proliferation. The treatment led to a marked reduction in tumor weight without significant body weight loss in animal models .

Antiviral Studies

- SARS-CoV-2 Inhibition : In vitro studies indicated that this compound inhibits the entry of SARS-CoV-2 pseudotyped particles into host cells by compromising endosomal trafficking pathways. This results in decreased levels of ACE2 at the plasma membrane, which is essential for viral entry .

- Flavivirus Activity : this compound demonstrated significant antiviral effects against Zika virus (EC50 ~ 2.17 mM) and Japanese encephalitis virus (EC50 ~ 1.62 mM), confirming its role as an effective anti-flavivirus agent .

Cancer Research

- Leukemia Treatment : A study involving nude mice with imatinib-resistant K562 xenografts showed that this compound treatment led to tumor regression, with tumor weights significantly lower than those in control groups (111.25 ± 169.0 mg for BBM-treated vs. 1372.75 ± 402.0 mg for control) .

- Mechanistic Insights : The compound was found to inhibit critical signaling pathways such as NF-κB and Wnt/β-catenin, which are vital for leukemia stem cell survival .

Data Summary

| Biological Activity | Details |

|---|---|

| Calmodulin Antagonism | Inhibits MLCK activity (Ki = 0.95 µM) |

| Antiviral Activity | Effective against SARS-CoV-2 (EC50 ~ 2.3 mM), Zika virus (EC50 ~ 2.17 mM), Japanese encephalitis virus (EC50 ~ 1.62 mM) |

| Cancer Treatment | Induces regression of imatinib-resistant K562 xenografts; inhibits multiple cancer-related signaling pathways |

Q & A

Basic Research Questions

Q. What are the key biochemical properties of E6 berbamine relevant to its mechanism of action?

this compound (C44H43N3O9, MW 757.8) is a cell-permeable calmodulin (CaM) antagonist with IC50 values of 8 μM for myosin light chain kinase (MLCK) and 0.53 μM for phosphodiesterase I (PDE). It is soluble in DMSO and ethanol, with a pKa of 7.68. These properties enable its use in studying CaM-dependent pathways, such as calcium signaling in viral entry and cancer progression .

Q. Which experimental models are commonly used to study this compound’s antiviral activity?

- qRT-PCR to quantify viral RNA post-treatment .

- Immunofluorescence assays (IFA) to detect viral protein expression (e.g., SARS-CoV-2 N protein) .

- Pseudovirus assays to evaluate S protein-mediated membrane fusion .

Q. How does this compound inhibit SARS-CoV-2 entry into host cells?

this compound blocks the S2 subunit of the SARS-CoV-2 spike protein, preventing post-fusion membrane entry. It does not affect viral attachment but disrupts calcium-dependent endocytosis pathways (e.g., TRPMLs-mediated trafficking of ACE2). This was confirmed using pseudovirus assays and syncytium formation inhibition in Vero E6 cells .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported EC50 values for this compound’s antiviral effects?

Discrepancies in EC50 values (e.g., 1.7 μM vs. 2.3 mM) arise from differences in:

- Cell lines : Vero E6 (low EC50) vs. A549 (higher EC50) .

- Viral strains : SARS-CoV-2 vs. flaviviruses (e.g., JEV, ZIKV) .

- Assay conditions : Temperature (4°C vs. 37°C) and incubation duration . Standardizing cell models and using time-of-addition experiments can clarify stage-specific inhibitory effects .

Q. How does this compound modulate oncogenic signaling pathways in cancer research?

- CaMKII/c-Myc axis : this compound derivatives (e.g., 4-Chlorobenzoyl berbamine) degrade c-Myc via proteasomal pathways, validated in OCI-Ly3 lymphoma cells .

- Apoptosis induction : In SMMC-7721 liver cancer cells, it upregulates Caspase-3 (70.89% protein expression increase) and downregulates Survivin mRNA, confirmed via wound healing and Transwell assays .

- Autophagy inhibition : Blocks LC3-II conversion in breast cancer cells, measured via Western blot .

Q. What evidence supports this compound’s role in metabolic disease research?

- Diabetes : In STZ-induced diabetic models, it enhances insulin secretion and glycogen synthesis (p < 0.01) .

- Hypercholesterolemia : Reduces LDL-C and TC levels in zebrafish by downregulating HMGCR and MTP mRNA . Methodologies include enzyme-linked immunosorbent assays (ELISA) and RT-PCR for gene expression analysis .

Q. How can this compound’s otoprotective effects be evaluated preclinically?

Using zebrafish lateral line hair cells, this compound reduces aminoglycoside toxicity (e.g., neomycin) by 60–75% without compromising antibiotic efficacy. Metrics include FM1-43FX uptake assays and fluorescence microscopy .

Q. Methodological Considerations

Q. What are best practices for assessing this compound’s cytotoxicity in vitro?

- CCK-8 assays : Measure CC50 values (e.g., 66.88 μM in Vero E6 cells) .

- Selectivity Index (SI) : Calculate as CC50/EC50. For SARS-CoV-2, SI = 38.6 in Vero E6 cells .

- Control experiments : Include DMSO solvent controls and validate with multiple cell lines (e.g., Caco2 vs. Vero E6) .

Q. How to design studies investigating this compound’s immunomodulatory effects?

Properties

IUPAC Name |

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-OIDHKYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.